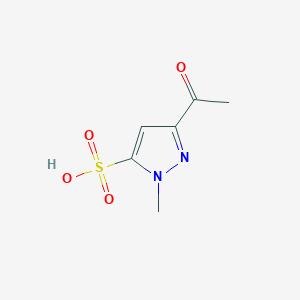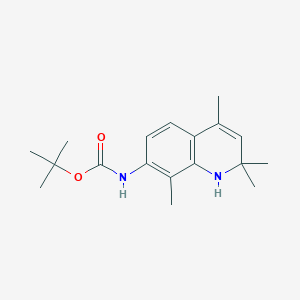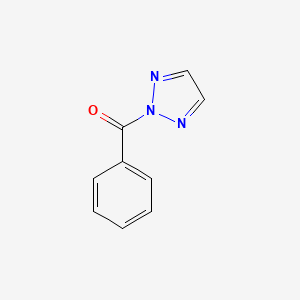
Phenyl(2H-1,2,3-triazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2H-1,2,3-triazol-2-yl)methanone is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(2H-1,2,3-triazol-2-yl)methanone can be synthesized using “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings . One common approach involves the reaction of phenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring . The reaction is typically carried out in an aqueous medium, which provides a green and efficient route to the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale “Click” chemistry reactions using automated reactors to ensure high yield and purity . The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2H-1,2,3-triazol-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Phenyl(2H-1,2,3-triazol-2-yl)methanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Phenyl(2H-1,2,3-triazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Phenyl(2H-1,2,3-triazol-2-yl)methanone can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
Pyrazoles: Another class of nitrogen-containing heterocycles with different pharmacological profiles.
Benzoxazoles: Compounds with a fused benzene and oxazole ring, used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts unique chemical reactivity and biological activity .
Propiedades
Número CAS |
860573-38-2 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
phenyl(triazol-2-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(12-10-6-7-11-12)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
NNGXBITUADYBKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


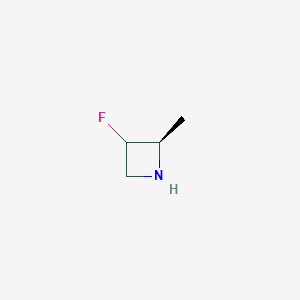
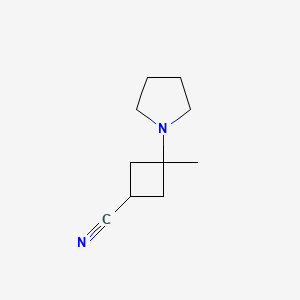
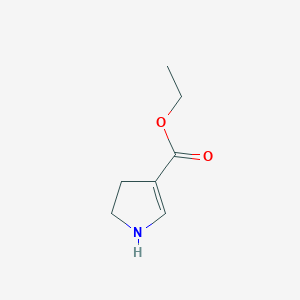
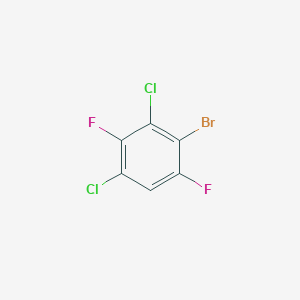
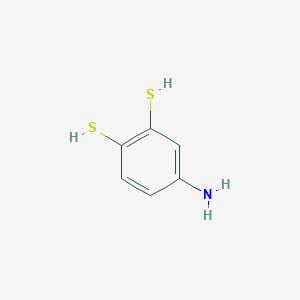
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
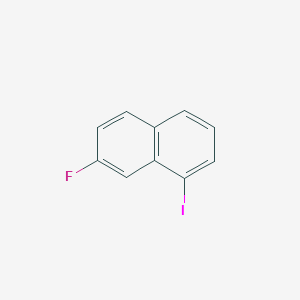
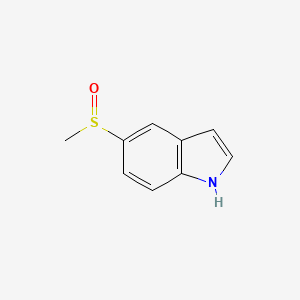
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
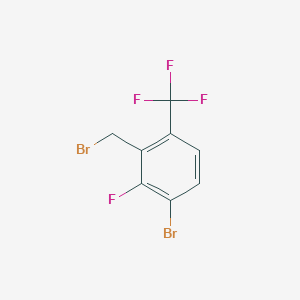
![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
